2-Chloro-6-nitro-4-(trifluoromethoxy)phenol
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Overview
Description
2-Chloro-6-nitro-4-(trifluoromethoxy)phenol: is an organic compound characterized by the presence of a chloro group, a nitro group, and a trifluoromethoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-nitro-4-(trifluoromethoxy)phenol typically involves the following steps:
Chlorination: The chloro group can be introduced via chlorination using chlorine gas or a chlorinating agent such as thionyl chloride.
Trifluoromethoxylation: The trifluoromethoxy group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, chlorination, and trifluoromethoxylation processes, often carried out in specialized reactors to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Phenol derivatives with substituted nucleophiles.
Scientific Research Applications
2-Chloro-6-nitro-4-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-nitro-4-(trifluoromethoxy)phenol depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of electron-withdrawing groups (nitro and trifluoromethoxy) can influence the reactivity of the phenol ring, making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Lacks the trifluoromethoxy group.
4-Nitro-2-(trifluoromethoxy)phenol: Lacks the chloro group.
2-Chloro-6-nitrophenol: Lacks the trifluoromethoxy group.
Uniqueness
2-Chloro-6-nitro-4-(trifluoromethoxy)phenol is unique due to the combination of chloro, nitro, and trifluoromethoxy groups on the phenol ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-6-nitro-4-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO4/c8-4-1-3(16-7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPBNODSRMPEML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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